Ac-YVAD-CMK

描述

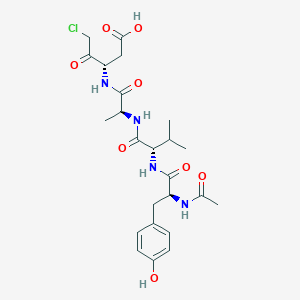

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is a tetrapeptide composed of L-tyrosine, L-valine, L-alanine, and L-aspartic acid joined in sequence by peptide linkages. The amino terminus is substituted by an acetyl group, and the carboxy terminus is substituted by a chloromethyl group . This compound is known for its role as a caspase-1 inhibitor and has applications in various scientific research fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-CMK involves the sequential coupling of the amino acids L-tyrosine, L-valine, L-alanine, and L-aspartic acid. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is obtained by acetylation of the amino terminus and chloromethylation of the carboxy terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps .

化学反应分析

Types of Reactions

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols under specific conditions.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can react with the chloromethyl group under mild conditions.

Major Products

Oxidation: Quinone derivatives of the tyrosine residue.

Reduction: Alcohol derivatives of the peptide backbone.

Substitution: Amine or thiol derivatives of the chloromethyl group.

科学研究应用

Scientific Research Applications

-

Acute Kidney Injury (AKI)

- Study Findings : Research has demonstrated that Ac-YVAD-CMK significantly alleviates sepsis-induced acute kidney injury in mouse models. In a study, mice treated with this compound showed reduced histological injury in renal tissues and decreased levels of serum creatinine (SCr) and blood urea nitrogen (BUN) compared to untreated controls .

- Mechanism : The treatment was found to suppress the accumulation of neutrophils and macrophages in renal tissues, thereby reducing inflammatory cytokines (IL-1β, IL-18) and inhibiting pyroptosis .

-

Neuroprotection

- Case Study : this compound has been investigated for its neuroprotective effects against sevoflurane-induced cognitive impairment in aged mice. The inhibitor was shown to reverse mitochondrial dysfunction and improve mitophagy flux, indicating its potential in protecting neuronal cells from anesthetic-induced damage .

- Results : The study reported enhanced cognitive function post-treatment with this compound, suggesting its role in mitigating neuroinflammation .

-

Inflammation and Autoimmune Diseases

- Research Insights : this compound has been utilized in studies examining its effects on inflammatory bowel disease (IBD) models. It demonstrated a capacity to reduce mucosal inflammation and improve gut barrier function by inhibiting caspase-1 activity .

- Clinical Implications : These findings suggest that this compound could be a candidate for therapeutic strategies targeting chronic inflammatory conditions.

- Liver Protection

Comparative Data Table

作用机制

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by inhibiting the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. The compound binds to the active site of caspase-1, preventing the cleavage of its substrates and thereby inhibiting the downstream signaling pathways. This inhibition leads to reduced inflammation and apoptosis, providing neuroprotective and nephroprotective effects .

相似化合物的比较

Similar Compounds

N-acetyl-L-tyrosine: A functional parent of Ac-YVAD-CMK.

L-alanine: Another functional parent.

L-aspartic acid: Also a functional parent.

L-valine: Another functional parent.

Uniqueness

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its specific sequence of amino acids and the presence of both acetyl and chloromethyl groups. This unique structure allows it to effectively inhibit caspase-1 and provides it with distinct biological activities compared to other similar compounds .

生物活性

Ac-YVAD-CMK is a potent caspase-1 inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammatory diseases and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is a tetrapeptide derived from the caspase-1 target sequence in pro-interleukin-1β (IL-1β). It functions primarily by inhibiting caspase-1, an enzyme involved in the activation of inflammatory cytokines and the process of pyroptosis, a form of programmed cell death associated with inflammation .

The primary mechanism through which this compound exerts its effects is by inhibiting the NLRP3 inflammasome pathway. This inhibition prevents the cleavage of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and tissue damage in various models of disease.

Key Findings

- Neuroprotection : this compound has been shown to ameliorate cognitive impairments induced by sevoflurane in aged mice by reducing neuroinflammation and restoring mitochondrial function .

- Renal Protection : In models of sepsis-induced acute kidney injury, this compound significantly decreased histological damage and reduced neutrophil and macrophage infiltration, highlighting its protective effects against renal inflammation .

- Gastric Injury : The compound also demonstrated protective effects against acute gastric injury by modulating inflammatory responses and apoptosis pathways .

1. Neuroinflammation in White Matter Rarefaction

A study investigating the effects of this compound on white matter rarefaction showed that treatment restored cerebral blood flow (CBF) and attenuated neuroinflammation in BCAS-operated mice. The compound effectively reduced the expression of vascular cell adhesion molecule-1 (VCAM-1) and restored myelin levels in the subcortical region .

| Parameter | Control Group | BCAS Group | BCAS + this compound Group |

|---|---|---|---|

| CBF | Normal | Decreased | Restored |

| VCAM-1 | Low | High | Significantly Reduced |

| Myelin | Normal | Reduced | Restored |

2. Acute Kidney Injury Model

In a rat model of sepsis, this compound treatment resulted in significant reductions in serum creatinine (sCr) and blood urea nitrogen (BUN) levels, indicating improved renal function. Histological analysis revealed less neutrophil infiltration compared to untreated controls .

| Group | sCr (mg/dL) | BUN (mg/dL) | Neutrophil Infiltration |

|---|---|---|---|

| Control | 0.8 | 15 | Low |

| CLP (Control) | 2.5 | 50 | High |

| CLP + this compound | 1.0 | 20 | Significantly Reduced |

3. Acute Gastric Injury

In another study on acute gastric injury induced by cold-restraint stress, pretreatment with this compound significantly reduced the expression levels of phosphorylated IκB-alpha and P38 MAPK, indicating its role in mitigating inflammatory processes .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。